molecular formula C18H21N3O3S2 B2803374 N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide CAS No. 1261018-53-4

N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide

Cat. No.: B2803374
CAS No.: 1261018-53-4
M. Wt: 391.5
InChI Key: JUQUZGNYOLRGCI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituent introduced .

Scientific Research Applications

N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-{2,4-dioxo-3-[2-(furan-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-tert-butyl-2-{2,4-dioxo-3-[2-(phenyl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide: Similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness

The uniqueness of N-tert-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide lies in its specific combination of functional groups and ring systems. The presence of the thiophene ring, in particular, imparts distinct electronic and steric properties that can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-tert-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-18(2,3)19-14(22)11-21-13-7-10-26-15(13)16(23)20(17(21)24)8-6-12-5-4-9-25-12/h4-5,7,9-10H,6,8,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQUZGNYOLRGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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